butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
Description
Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate is a structurally complex benzoate ester characterized by:
- A butyl ester group at the para position of the benzoic acid moiety.
- An amide linkage (-NH-CO-) at the meta position of the benzene ring.
- A 3,5-dimethylphenoxyacetyl substituent attached to the amide nitrogen.
This compound’s unique structure confers distinct physicochemical and biological properties compared to simpler alkyl benzoates. Its synthesis likely involves multi-step reactions, such as acylation of 3-aminobenzoic acid derivatives followed by esterification, analogous to methods described for heterocyclic compounds in .
Properties
IUPAC Name |
butyl 3-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-9-25-21(24)17-7-6-8-18(13-17)22-20(23)14-26-19-11-15(2)10-16(3)12-19/h6-8,10-13H,4-5,9,14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAZFISKAYXBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate typically involves the following steps:
Formation of 3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 3,5-dimethylphenoxyacetic acid is then acylated with butyl 3-aminobenzoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: It serves as a precursor for more complex organic molecules, facilitating the study of ester and amide bond formation.
- Reactivity Studies: The compound is used to investigate nucleophilic substitution reactions and the effects of various substituents on chemical reactivity.
Biology
- Biochemical Probes: Its structural features are explored for interactions with biological macromolecules such as proteins and nucleic acids.
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against various bacterial strains, including MRSA.
Medicine
- Therapeutic Potential: Investigated for anti-inflammatory and analgesic properties. Research suggests it may modulate pathways involved in disease processes.
- Pharmacological Studies: The compound's interactions with specific enzymes or receptors are studied to understand its mechanism of action.
Industry
- Specialty Chemicals Development: Utilized in the formulation of specialty chemicals and materials.
- Pharmaceutical Formulations: Applied in the development of certain pharmaceuticals and agrochemicals.
Antimicrobial Activity
Research has shown that derivatives similar to butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate exhibit significant antimicrobial properties. For example:
| Compound | Tested Strains | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-halogenomethylsulfonyl-benzotriazole | MRSA, MSSA | 12.5–25 | |
| N-alkylated benzotriazole derivatives | E. coli, Bacillus subtilis | 50–100 | |
| 3-acetyl-1,3,4-oxadiazole derivatives | MRSA ATCC 43300 | <50 |
These findings suggest that this compound could be a valuable candidate for further development in antimicrobial therapies.
Mechanism of Action
The mechanism of action of butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound’s amide group and substituted phenoxy moiety differentiate it from common alkyl benzoates (e.g., methyl, ethyl, or butyl benzoate), which lack these features. Key comparisons include:
Physicochemical Properties
- Solubility: The amide group and polar phenoxyacetyl substituent likely increase water solubility compared to non-polar alkyl benzoates like butyl benzoate.
- Melting Point : Substituted benzoates with aromatic groups (e.g., δ-phenylbutyl derivatives in ) exhibit higher melting points (e.g., 145–146°C for hydrochloride salts) . The target compound’s melting point is expected to exceed that of butyl benzoate (liquid at room temperature) due to its rigid structure.
Biological Activity
Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate, with the CAS number 304886-34-8, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be represented by the following linear formula:
This structure includes a butyl group, an acetylamino linkage, and a dimethylphenoxy moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzotriazole and oxadiazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
Cytotoxicity Studies
Cytotoxicity assessments of similar compounds have shown variable effects on normal cell lines. For example, studies on 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoles revealed that certain derivatives were non-cytotoxic at low concentrations while exhibiting antimicrobial efficacy .
Table 2: Cytotoxicity of Selected Compounds on L929 Cells
| Dose (µM) | Compound 24 | Compound 25 | Compound 29 |
|---|---|---|---|
| 200 | 77% | 68% | 89% |
| 100 | 92% | 92% | 88% |
| 50 | 74% | 67% | 96% |
| 25 | 97% | 103% | 91% |
The mechanism of action for compounds related to this compound often involves interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways. The presence of functional groups that can form hydrogen bonds or interact with cellular targets enhances their biological activity.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains comparable to traditional antibiotics like ciprofloxacin .
- Cytotoxicity Profiles : In vitro studies showed that while some compounds were cytotoxic at higher concentrations (200 µM), others promoted cell viability at lower doses, indicating a potential for selective toxicity against pathogens while sparing normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
